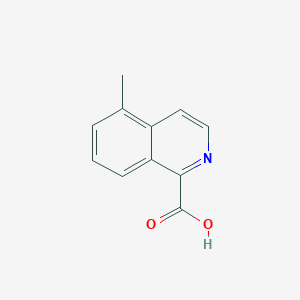

1-Isoquinolinecarboxylic acid, 5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the "red pigment," has been confirmed through a series of reactions starting from a relay compound and involving chlorination and treatment with ammonia . Another study describes the synthesis of 4-substituted-5-nitroisoquinolin-1-ones, which are important for the development of drugs, through bromination, protection of the lactam, and various coupling reactions . Additionally, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been achieved through stereospecific and stereoselective methods, with the steric structures determined by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for understanding their reactivity and potential applications. The structure of isoquinolinium cyano (methoxycarbonyl) methylide, for example, was elucidated through 1,3-dipolar cycloaddition reactions and further confirmed by examining the pyrolysis of the adduct formed . The racemic structure of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid was examined using melting point, solubility, and IR spectrum, leading to its optical resolution by preferential crystallization .

Chemical Reactions Analysis

Isoquinoline derivatives undergo a variety of chemical reactions that are significant for their functionalization and application. The 1,3-dipolar cycloaddition reaction of isoquinolinium cyano (methoxycarbonyl) methylide with dimethyl acetylenedicarboxylate is an example of such a reaction, leading to the formation of specific adducts with defined configurations . The O-methylation of norcoclaurine-1-carboxylic acid and related isoquinolines using 14C-labeled S-adenosyl-L-methionine in the presence of mammalian catechol O-methyltransferase is another reaction that showcases the high stereoselectivity of the methylation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the substituents present on the isoquinoline ring. The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, for example, have been prepared and fully characterized by elemental analyses, NMR spectra, and optical rotation, providing insights into their physical and chemical behavior . The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid further demonstrates the importance of chirality in the physical properties of these compounds .

Scientific Research Applications

Electrochemical Reduction

1-Isoquinolinecarboxylic acid undergoes electrochemical reduction, yielding isoquinoline. This finding is significant as cathodic decarboxylation of a monocarboxylic acid had not been previously reported, and a reaction route for this reduction has been proposed (Sánchez-Sánchez et al., 2004).

Optical Resolution by Crystallization

The racemic structure of a related compound, 1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, was studied for optical resolution by preferential crystallization. This process yielded optically pure compounds, important for applications in chemistry and pharmacology (Shiraiwa & Kiyoe, 2005).

Prodrug Development

The 2-nitroimidazol-5-ylmethyl unit, linked to 5-bromoisoquinolin-1-one, shows potential as a prodrug system for selective drug delivery, particularly to hypoxic tissues. This highlights the role of isoquinoline derivatives in the development of targeted drug delivery systems (Parveen et al., 1999).

Synthesis and Characterization

Research on substituted isoquinolines, such as the study of gas-phase reactions of bisubstituted isoquinolines, provides insights into their potential as drug candidates. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Thevis et al., 2008).

Corrosion Inhibition

Derivatives of isoquinoline, like 8-hydroxyquinoline derivatives, have been synthesized and evaluated as acid corrosion inhibitors, demonstrating the versatility of isoquinoline derivatives in industrial applications (Rbaa et al., 2020).

Enzyme Inhibition

Isoquinoline derivatives have been studied as selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2), highlighting their potential in therapeutic applications, especially in cancer treatment (Sunderland et al., 2011).

Mechanism of Action

The neurochemical analysis revealed that 1-methyl THIQ produced a significant elevation in the serotonin levels with a simultaneous reduction in its metabolite 5-hydroxy indole acetic acid (5-HIAA). Moreover, it also affected the dopamine metabolism, causing a decrease in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) with a significant effect .

Safety and Hazards

Future Directions

As for future directions, isoquinoline alkaloids, which include “1-Isoquinolinecarboxylic acid, 5-methyl-”, have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

5-methylisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOPIJMVSXLDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisoquinoline-1-carboxylic acid | |

CAS RN |

1429787-92-7 |

Source

|

| Record name | 5-methylisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)